molecular formula C8H6ClIO2 B1358888 Methyl 3-chloro-5-iodobenzoate CAS No. 289039-85-6

Methyl 3-chloro-5-iodobenzoate

Cat. No.: B1358888
CAS No.: 289039-85-6
M. Wt: 296.49 g/mol
InChI Key: ZDSIXLJPASGHDW-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-iodobenzoate (CAS 289039-85-6) is a halogenated benzoate ester with the molecular formula C8H6ClIO2 and a molecular weight of 296.49 g/mol . This compound is characterized by a benzoate core functionalized with both chloro and iodo substituents on the aromatic ring, making it a versatile and valuable intermediate in synthetic organic chemistry . Its physical properties include a melting point of 41-43 °C and a boiling point of 322.7 °C at 760 mmHg . The compound serves as a crucial building block in various research applications, particularly in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the iodine atom acts as an excellent leaving group . This reactivity enables researchers to construct more complex molecular architectures, including nitrogen-containing heterocycles and isocoumarins, which are common structures in pharmaceuticals and functional materials . Its primary value lies in its use as a precursor in pharmaceutical research and the synthesis of specialized organic compounds . As a halogen-rich molecule, it can participate in substitution reactions and halogen bonding interactions, which can be exploited to modulate interactions with biological targets in early-stage drug discovery . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-iodobenzoate
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InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSIXLJPASGHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641027
Record name Methyl 3-chloro-5-iodobenzoate
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Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

289039-85-6
Record name Benzoic acid, 3-chloro-5-iodo-, methyl ester
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Record name Methyl 3-chloro-5-iodobenzoate
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Record name Benzoic acid, 3-chloro-5-iodo-, methyl ester
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Synthetic Methodologies and Preparative Routes for Methyl 3 Chloro 5 Iodobenzoate

Esterification Protocols

The final step in many synthetic pathways to Methyl 3-chloro-5-iodobenzoate is the conversion of the carboxylic acid group of 3-chloro-5-iodobenzoic acid into a methyl ester. This transformation can be achieved through both conventional and catalytic methods.

The most common conventional method for this type of conversion is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid (3-chloro-5-iodobenzoic acid) with an excess of methanol (B129727), which acts as both the reactant and the solvent, in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. masterorganicchemistry.com Subsequent dehydration yields the final methyl ester and water. masterorganicchemistry.com

To circumvent the use of strong, corrosive Brønsted acids and potentially harsh reaction conditions, various catalytic systems have been developed. Lewis acids are of particular interest due to their high catalytic activity at low concentrations. rug.nl While specific studies on this compound are not prevalent, general methodologies can be applied. For instance, catalysts like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective for esterification reactions, sometimes leading to full conversion of the starting carboxylic acid. rug.nl Heterogeneous catalysts, which are easily separable from the reaction mixture, also present a viable alternative. mdpi.com

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives

MethodCatalystTypical ConditionsAdvantagesDisadvantages
Conventional (Fischer-Speier) H₂SO₄, TsOHExcess Methanol, RefluxInexpensive, Readily Available ReagentsRequires strong acid, Equilibrium-limited, Potential for side reactions masterorganicchemistry.comrug.nl
Catalytic (Lewis Acid) Bi(OTf)₃, etc.Stoichiometric Alcohol, Milder ConditionsHigh efficiency, Lower catalyst loading, Avoids strong corrosive acidsCatalyst cost can be higher, Potential for side reactions like ether formation rug.nl

Regioselective Halogenation Strategies

The synthesis of the 3-chloro-5-iodo substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity. This can be achieved by performing sequential halogenation reactions on a suitable benzoic acid or benzoate (B1203000) precursor, where the existing functional groups direct the incoming halogen to the desired position.

To synthesize the target compound via this strategy, one could start with a 3-iodobenzoic acid derivative. The carboxyl and iodo groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, direct chlorination would be expected to place the chlorine atom at the 5-position, which is meta to both existing groups. For more controlled and milder reactions, modern catalytic methods involving palladium have been developed. These methods can achieve regioselective chlorination of arene C-H bonds using reagents like N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org Such catalyst-controlled reactions can offer higher selectivity compared to traditional electrophilic substitution. nih.govnih.gov

Alternatively, the synthesis can begin with a 3-chlorobenzoic acid derivative. Similar to the previous case, both the carboxyl and chloro groups are meta-directing. Electrophilic iodination would therefore be expected to install the iodine at the 5-position. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. organic-chemistry.orgnih.gov Palladium-catalyzed C-H functionalization offers a powerful tool for regioselective iodination, providing a pathway to products that may be difficult to obtain through conventional electrophilic substitution. organic-chemistry.org

Table 2: Selected Reagents for Aromatic Halogenation

HalogenationReagentAbbreviationTypical Use
Chlorination N-ChlorosuccinimideNCSMild source of electrophilic chlorine, often used in catalytic C-H activation organic-chemistry.orgsemanticscholar.org
Bromination N-BromosuccinimideNBSMild source of electrophilic bromine nih.govnih.gov
Iodination N-IodosuccinimideNISMild source of electrophilic iodine, used in direct and catalyzed iodinations organic-chemistry.orgnih.govnih.gov

Multistep Synthetic Pathways from Precursor Molecules

A representative pathway starting from methyl anthranilate involves the following key transformations:

Iodination: The precursor is first subjected to an iodination reaction. For example, using potassium iodide and potassium iodate in the presence of an acid to generate an amino-iodobenzoate intermediate, such as methyl 2-amino-5-iodobenzoate. google.compatsnap.com

Diazotization and Sandmeyer Reaction: The amino group of the intermediate is then converted into a diazonium salt using a diazotizing agent like sodium nitrite in an acidic solution. chemicalbook.comgoogle.com This diazonium salt is subsequently displaced with a chloride, typically using a copper(I) chloride catalyst in what is known as the Sandmeyer reaction, to yield methyl 2-chloro-5-iodobenzoate. google.compatsnap.com (Note: This pathway leads to the 2-chloro-5-iodo isomer. A similar strategy starting from 3-aminobenzoic acid would be required for the 3-chloro-5-iodo isomer).

Final Esterification (if necessary): If the synthesis is carried out on the acid form (e.g., starting with 3-aminobenzoic acid), the final step would be the esterification of the resulting 3-chloro-5-iodobenzoic acid as described in section 2.1. google.com

This multistep approach allows for the construction of the desired halogenation pattern from simple starting materials, with patents reporting total yields in the range of 64-80% for related isomers. google.comgoogle.compatsnap.com

Table 3: Illustrative Multistep Pathway for a Chloro-Iodobenzoic Acid Derivative

StepStarting MaterialKey ReagentsIntermediate/ProductReaction Type
1Methyl AnthranilateKI, KIO₃, Acetic AcidMethyl 2-amino-5-iodobenzoateElectrophilic Iodination google.compatsnap.com
2Methyl 2-amino-5-iodobenzoateNaNO₂, HCl, CuClMethyl 2-chloro-5-iodobenzoateDiazotization / Sandmeyer Reaction google.compatsnap.com
32-chloro-5-iodobenzoic acidNaOH (hydrolysis), then HCl2-chloro-5-iodobenzoic acidSaponification / Acidification google.com
42-chloro-5-iodobenzoic acidMethanol, H₂SO₄Methyl 2-chloro-5-iodobenzoateFischer Esterification masterorganicchemistry.com

This table illustrates a common pathway for a related isomer, highlighting the types of reactions involved.

Derivations from Substituted Benzoic Acids

The most direct and convergent route to this compound is through the esterification of its corresponding carboxylic acid, 3-chloro-5-iodobenzoic acid. This transformation is typically accomplished via the Fischer-Speier esterification method.

In this process, 3-chloro-5-iodobenzoic acid is heated with an excess of methanol, which serves as both the solvent and the reactant. The reaction is catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. The equilibrium nature of the Fischer esterification means that the use of a large excess of methanol is crucial to drive the reaction toward the product side, ensuring a high conversion of the carboxylic acid to the methyl ester. masterorganicchemistry.com The reaction mixture is typically heated under reflux for several hours. After the reaction reaches completion, the excess methanol is removed by distillation, and the crude product is purified, often through extraction and subsequent recrystallization or distillation. Lewis acid catalysts have also been shown to be effective for esterifying substituted benzoic acids, sometimes resulting in fewer side reactions. rug.nl Yields for Fischer esterifications are generally high, often exceeding 90% when appropriate conditions are employed. masterorganicchemistry.comrug.nl

Reaction Scheme: 3-chloro-5-iodobenzoic acid + Methanol (excess) --(H⁺ catalyst, Heat)--> this compound + Water

Transformations from Anilines via Diazotization and Halogenation

An alternative and versatile route to this compound begins with a substituted aniline, leveraging the Sandmeyer reaction or related diazotization chemistry. wikipedia.org A plausible precursor for this pathway is Methyl 3-amino-5-chlorobenzoate. This method involves two key transformations: the conversion of the primary aromatic amine to a diazonium salt, followed by the displacement of the diazonium group with iodine.

The synthesis begins with the diazotization of Methyl 3-amino-5-chlorobenzoate. The amine is dissolved or suspended in a cold aqueous solution of a strong mineral acid, like sulfuric acid. A chilled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the temperature between 0 and 5 °C. This low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

Following the complete formation of the diazonium salt, a solution of potassium iodide (KI) is introduced to the reaction mixture. Upon addition, the diazonium group is replaced by iodine in a Sandmeyer-type reaction, releasing nitrogen gas. thieme-connect.de This specific transformation to an aryl iodide does not strictly require a copper catalyst, which is a hallmark of classical Sandmeyer reactions for introducing chlorine or bromine. wikipedia.org The reaction can be warmed to room temperature or slightly above to ensure the complete substitution. This method is highly effective, with similar Sandmeyer iodination reactions reported to achieve yields as high as 88%. acs.org

Reaction Scheme:

Methyl 3-amino-5-chlorobenzoate + NaNO₂ + 2H₂SO₄ --(0-5 °C)--> Methyl 3-chloro-5-(diazonium)benzoate bisulfate + NaHSO₄ + 2H₂O

Methyl 3-chloro-5-(diazonium)benzoate bisulfate + KI --> this compound + N₂ + KHSO₄

Advanced Synthetic Techniques

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, safety, and speed. Microwave-assisted synthesis and flow chemistry represent two such advanced techniques applicable to the preparation of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. researchgate.net

For the derivation from 3-chloro-5-iodobenzoic acid, a sealed-vessel microwave reactor can be employed for the esterification. usm.my By heating the mixture of the carboxylic acid, methanol, and an acid catalyst to temperatures above the boiling point of the alcohol (e.g., 130 °C), the reaction can be completed in as little as 15 minutes. researchgate.net Studies on similar substituted benzoic acids have demonstrated that this approach can yield the corresponding methyl ester in the range of 77-83%. researchgate.net The rapid, localized heating provided by the microwave energy efficiently overcomes the activation energy barrier of the reaction.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages in terms of safety, scalability, and process control.

The aniline-based route is particularly well-suited for flow chemistry due to the hazardous nature of diazonium salt intermediates. pharmablock.com In a continuous-flow setup, small amounts of the aniline precursor and the diazotizing agent (e.g., sodium nitrite in acid) are mixed in a cooled microreactor, where the diazonium salt is formed rapidly and immediately consumed in a subsequent reactor by a stream of potassium iodide solution. researchgate.netnih.gov This process avoids the accumulation of potentially explosive diazonium salts, greatly enhancing the safety profile of the synthesis. pharmablock.com The excellent heat and mass transfer in flow reactors allow for precise temperature control, minimizing side reactions and improving product yield and purity. rsc.orgrsc.org Similarly, the esterification of benzoic acids has been effectively demonstrated in continuous-flow reactors, allowing for high throughput and straightforward scalability. lpp-group.comacs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic route for this compound depends on factors such as starting material availability, desired scale, safety considerations, and required equipment. Each methodology presents a unique profile of efficiency, speed, and selectivity.

Parameter Route 2.3.1: Esterification Route 2.3.2: Diazotization Route 2.4.1: Microwave Esterification Route 2.4.2: Flow Chemistry
Starting Material 3-chloro-5-iodobenzoic acidMethyl 3-amino-5-chlorobenzoate3-chloro-5-iodobenzoic acidEither route's starting materials
Number of Steps 12 (Diazotization, Iodination)11 or 2
Typical Yield High (>90%) masterorganicchemistry.comrug.nlModerate to High (Overall ~80-88%) acs.orgHigh (77-83%) researchgate.netPotentially High (>90%) pharmablock.com
Reaction Time Several hoursSeveral hours~15 minutes researchgate.netSeconds to minutes nih.gov
Safety Concerns Low (standard reflux)High (unstable diazonium salt intermediate)Moderate (pressurized vessel)High (inherently safer design) pharmablock.com
Scalability GoodChallenging in batch due to safety pharmablock.comLimited by reactor sizeExcellent
Selectivity HighHighHighVery High

The direct esterification route is the most straightforward, with a high expected yield and good selectivity. Its primary drawback is the long reaction time under conventional heating. The aniline-based route is more complex, involving a hazardous intermediate, but offers flexibility in precursor choice.

Advanced techniques offer significant improvements. Microwave-assisted esterification provides a dramatic reduction in reaction time with comparable yields to conventional methods. Flow chemistry stands out as a superior method, particularly for the aniline route, by transforming a hazardous batch process into a safe, continuous operation with potentially higher yields and excellent scalability. For the esterification route, flow chemistry also offers advantages in throughput and automation.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Chloro 5 Iodobenzoate

Reactivity at the Halogen Substituents

The primary sites of reactivity on the methyl 3-chloro-5-iodobenzoate ring are the carbon atoms bearing the halogen substituents. The difference in reactivity between the C-I and C-Cl bonds is the key to its utility, allowing for chemoselective reactions where one halogen reacts in preference to the other. Generally, the C-I bond is weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group in both nucleophilic substitution and oxidative addition steps of transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

The feasibility of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the reaction.

In the case of this compound, the electron-withdrawing methyl ester group is located meta to both the chlorine and iodine atoms. This meta-positioning prevents the ester group from effectively delocalizing the negative charge of the Meisenheimer intermediate via resonance. While the ester group provides some inductive activation, it is generally insufficient to facilitate SNAr reactions under standard conditions. Consequently, this compound is a poor substrate for this reaction pathway, and transition metal-catalyzed methods are typically employed to achieve substitution at the halogenated positions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For dihalogenated substrates like this compound, these reactions can often be performed with high chemoselectivity. The selectivity is dictated by the relative rates of oxidative addition of the palladium or copper catalyst to the C-X bonds, which follows the general trend: C–I > C–Br > C–Cl. This predictable reactivity allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organic halide or triflate. It is one of the most widely used methods for the formation of C-C bonds. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

While specific examples of Suzuki-Miyaura coupling on this compound are not extensively detailed in readily available literature, the principles of chemoselectivity are well-established. The oxidative addition step is rate-determining and occurs preferentially at the more reactive C-I bond. Therefore, the reaction of this compound with an arylboronic acid would be expected to selectively yield a methyl 3-chloro-5-arylbenzoate product. The C-Cl bond would remain unreacted under controlled conditions, available for a subsequent, typically more forcing, cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has broad substrate scope and functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.

Research has demonstrated the successful and selective amination of this compound at the iodine position. In one study, the coupling of this compound with 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) proceeded efficiently, highlighting the chemoselectivity of the reaction. rsc.org The reaction selectively targets the C-I bond, leaving the C-Cl bond untouched.

Aryl HalideAmine Coupling PartnerProductYieldReference
This compound6-methoxy-1,2,3,4-tetrahydroquinolineMethyl 3-chloro-5-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)benzoate77% rsc.org

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to other palladium-catalyzed couplings, the reaction with a dihalide like this compound would be expected to occur with high selectivity at the more reactive C-I bond. This would provide a straightforward route to methyl 3-chloro-5-(alkynyl)benzoates.

Other C-C bond-forming reactions have also been successfully applied to this substrate. For instance, a Negishi-type coupling, which utilizes an organozinc reagent, has been reported. In a patented procedure, this compound was coupled with cyclopropylzinc(II) bromide using a palladium-based catalyst. google.com The reaction again proceeds selectively at the iodine-substituted position.

Aryl HalideOrganometallic ReagentCatalystSolvent/AdditiveConditionsReference
This compoundCyclopropylzinc(II) bromidePEPPSI-IPrTHF / DMI50 °C, 2.25 h google.com

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol. Traditionally, these reactions required harsh conditions (high temperatures and stoichiometric copper), but modern methods often use soluble copper catalysts with ligands, allowing for milder conditions.

Similar to palladium-catalyzed processes, Ullmann-type reactions exhibit selectivity for the more reactive aryl iodide over the aryl chloride. A patent describes a copper-catalyzed, L-proline-assisted coupling of this compound with sodium methanesulfinate. google.com This transformation, which forms a C-S bond, selectively displaces the iodide to produce methyl 3-chloro-5-(methylsulfonyl)benzoate. This demonstrates the utility of copper catalysis for the selective functionalization of this dihalide.

Aryl HalideNucleophileCatalyst/LigandBaseSolventProductReference
This compoundSodium methanesulfinateCopper(I) iodide / L-prolineSodium hydroxide (B78521)DMSOMethyl 3-chloro-5-(methylsulfonyl)benzoate google.com

Organometallic Reagent Reactivity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halides in these reactions is significantly influenced by the nature of the halogen, with the bond strength to carbon decreasing in the order C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C-5 position.

Prominent among these transformations are the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgtcichemicals.com The synthesis of various 1,3,5-trisarylbenzenes has been accomplished using Suzuki cross-coupling reactions on substrates like 1-bromo-3-chloro-5-iodobenzene, demonstrating the viability of selective reactions at the most labile carbon-halogen bond. rsc.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Mizoroki-Heck Coupling: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction typically employs a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, and it is a powerful method for vinylation of aryl halides. wikipedia.org The greater reactivity of the C-I bond in this compound would allow for selective vinylation at the C-5 position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is generally co-catalyzed by palladium and copper(I) and requires a base. organic-chemistry.orgresearchgate.net This method is highly effective for the alkynylation of aromatic halides and has been widely applied in the synthesis of complex molecules and organic materials. wikipedia.org

Table 1: Common Organometallic Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalyst SystemBaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Biaryl or Vinylarene
Mizoroki-HeckAlkenePd(OAc)₂, Pd/CEt₃N, K₂CO₃Substituted Alkene
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃N, PiperidineAryl Alkyne

Transformations of the Ester Functional Group

The methyl ester group in this compound is susceptible to several key transformations, including hydrolysis, transesterification, and reduction.

The ester can be hydrolyzed to its corresponding carboxylic acid, 3-chloro-5-iodobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is more common and is typically irreversible. This process involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The reaction is generally carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. researchgate.net For instance, related compounds like 2-chloro-5-iodo ethyl benzoate (B1203000) are hydrolyzed using sodium hydroxide in a mixture of water and ethanol (B145695). google.comgoogle.com Kinetic studies of the alkaline hydrolysis of various esters are often conducted to determine reaction rates and elucidate mechanisms. These studies typically follow pseudo-first-order or second-order kinetics. researchgate.net

Table 2: Typical Conditions for Ester Hydrolysis (Saponification)
ReagentSolventConditionsProduct
NaOH or KOHWater/Ethanol mixtureHeating/Reflux3-chloro-5-iodobenzoic acid sodium/potassium salt
H₂SO₄ or HClWater/Dioxane mixtureHeating/Reflux3-chloro-5-iodobenzoic acid

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester (3-chloro-5-iodobenzoate-R') and methanol (B129727). This equilibrium-driven process often requires the removal of the methanol byproduct to proceed to completion. Various catalysts, including solid acid catalysts comprising amorphous zirconium oxide, can be employed to facilitate the reaction. google.com

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required for the complete reduction of esters to primary alcohols. doubtnut.com The reaction of this compound with LiAlH₄ would yield (3-chloro-5-iodophenyl)methanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction must be carefully controlled, typically at temperatures around -78 °C, to prevent over-reduction to the primary alcohol.

Table 3: Common Reagents for Ester Reduction
ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, then aqueous workup(3-chloro-5-iodophenyl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous Toluene or Hexane, -78 °C3-chloro-5-iodobenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of these reactions on a substituted benzene ring are governed by the electronic properties of the existing substituents.

The benzene ring of this compound contains three substituents: a chloro group, an iodo group, and a methyl ester group. All three of these groups are deactivating, meaning they withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene itself. wikipedia.org

The directing effects of the substituents determine the position of the incoming electrophile:

Halogens (-Cl, -I): These are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because of their electron-donating resonance effect. The chloro group at C-3 directs to positions C-2, C-4, and C-6. The iodo group at C-5 directs to positions C-4 and C-6.

Methyl Ester (-COOCH₃): This group is strongly deactivating and a meta-director due to both its inductive and resonance electron-withdrawing effects. The ester at C-1 directs to C-3 and C-5, which are already substituted.

Considering the combined effects, the available positions for substitution are C-2, C-4, and C-6. The directing effects of the two halogens reinforce each other, pointing towards positions C-4 and C-6 (and C-2 by the chloro group). However, the cumulative deactivating effect of three electron-withdrawing groups makes the ring extremely unreactive. Therefore, forcing conditions (e.g., high temperatures, strong Lewis acids) would be necessary to achieve any electrophilic aromatic substitution, and a mixture of products would likely result.

Table 4: Substituent Effects in Electrophilic Aromatic Substitution for this compound
SubstituentPositionElectronic EffectDirecting Influence
-COOCH₃C-1Deactivating (Inductive & Resonance)Meta (to C-3, C-5)
-ClC-3Deactivating (Inductive)Ortho, Para (to C-2, C-4, C-6)
-IC-5Deactivating (Inductive)Ortho, Para (to C-4, C-6)

Radical Reactions and Their Mechanisms

The carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-hydrogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity can be harnessed in radical-mediated transformations. A common method for generating aryl radicals from aryl iodides involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a chain-transfer agent, like tri-n-butyltin hydride (Bu₃SnH).

The mechanism for a reaction such as reductive dehalogenation would proceed via a radical chain process:

Initiation: The initiator (AIBN) decomposes upon heating to form radicals.

Propagation: A tributyltin radical, generated from Bu₃SnH, abstracts the iodine atom from this compound to form a 3-chloro-5-(methoxycarbonyl)phenyl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield Methyl 3-chlorobenzoate (B1228886) and a new tributyltin radical, which continues the chain.

Termination: Two radicals combine to end the chain.

This type of radical generation has been used, for example, in reactions of ortho- and meta-iodobenzamides to synthesize benzomacrolactams, showcasing the utility of the C-I bond as a radical precursor. researchgate.net

Chemo- and Regioselectivity Studies

The presence of both an iodine and a chlorine atom on the aromatic ring of this compound provides two potential sites for reaction. The inherent difference in the carbon-halogen bond strengths (C-I < C-Cl) forms the basis for achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the palladium(0) catalyst is generally much faster than the oxidative addition of the C-Cl bond. This intrinsic reactivity difference allows for selective functionalization at the iodo position while leaving the chloro group intact.

Subsequent reactions can then be carried out at the less reactive chloro position, allowing for a stepwise and controlled introduction of different functional groups onto the benzene ring. The choice of catalyst, ligands, and reaction conditions plays a pivotal role in dictating the outcome of these transformations, enabling chemists to selectively target one halogen over the other.

Detailed Research Findings in Palladium-Catalyzed Cross-Coupling Reactions

While specific studies focusing exclusively on this compound are limited, extensive research on analogous compounds, such as 1-bromo-3-chloro-5-iodobenzene, provides a strong predictive framework for its behavior. These studies have demonstrated that high chemoselectivity can be achieved in various palladium-catalyzed reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

In a typical Suzuki coupling reaction, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to proceed selectively at the C-I bond. This allows for the synthesis of 3-chloro-5-arylbenzoates. The remaining chloro group can then be subjected to a second cross-coupling reaction, potentially with a different boronic acid, to yield a 3,5-diarylbenzoate.

The following data tables illustrate the expected selectivity in such reactions based on established principles of palladium catalysis and studies on closely related substrates.

Table 1: Predicted Chemoselective Suzuki Coupling of this compound

EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Major ProductPredicted Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80Methyl 3-chloro-5-phenylbenzoate>95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane100Methyl 3-chloro-5-(4-methoxyphenyl)benzoate>95
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF90Methyl 3-chloro-5-(thiophen-3-yl)benzoate>90

Similarly, in Sonogashira coupling reactions with terminal alkynes, the reaction is anticipated to occur exclusively at the iodo position under standard conditions.

Table 2: Predicted Chemoselective Sonogashira Coupling of this compound

EntryAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Major ProductPredicted Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF60Methyl 3-chloro-5-(phenylethynyl)benzoate>95
2TrimethylsilylacetylenePd(OAc)₂ / XPhosCuIDIPAToluene70Methyl 3-chloro-5-((trimethylsilyl)ethynyl)benzoate>90
31-HexynePdCl₂(dppf)CuIi-Pr₂NHAcetonitrile (B52724)80Methyl 3-chloro-5-(hex-1-yn-1-yl)benzoate>90

The Buchwald-Hartwig amination also follows this selectivity pattern, allowing for the introduction of an amine functionality at the 5-position.

Table 3: Predicted Chemoselective Buchwald-Hartwig Amination of this compound

EntryAmineCatalystLigandBaseSolventTemperature (°C)Major ProductPredicted Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene100Methyl 3-chloro-5-(morpholino)benzoate>90
2AnilinePd(OAc)₂XantphosCs₂CO₃Dioxane110Methyl 3-chloro-5-(phenylamino)benzoate>85
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄t-BuOH90Methyl 3-chloro-5-(benzylamino)benzoate>90

The ability to perform these reactions with high chemo- and regioselectivity makes this compound a versatile precursor for the synthesis of a wide array of complex, polysubstituted aromatic compounds. The predictable nature of its reactivity, based on the well-established principles of palladium-catalyzed cross-coupling, allows for rational design of synthetic routes to novel materials and pharmaceutical intermediates. Further research focusing specifically on this compound would be valuable to fully elucidate the subtle effects of the methyl ester group on its reactivity and to optimize conditions for even more challenging transformations.

Applications in Complex Organic Synthesis and Material Science

As a Key Building Block for Diverse Organic Scaffolds

The distinct reactivity of the chloro and iodo substituents on the benzene (B151609) ring of Methyl 3-chloro-5-iodobenzoate makes it an ideal starting material for the synthesis of a wide array of organic structures. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

This compound is extensively utilized in palladium-catalyzed cross-coupling reactions to generate polysubstituted aromatic compounds and biaryls. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, form the cornerstone of modern organic synthesis for creating carbon-carbon bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a powerful method for constructing biaryl linkages. The differential reactivity of the halogens in this compound allows for a stepwise approach. Initially, the iodo group can selectively react with an arylboronic acid, leaving the chloro group intact for subsequent transformations. This stepwise functionalization is critical for the controlled synthesis of complex, unsymmetrical biaryls.

Coupling ReactionReactantsCatalyst System (Typical)Product Type
Suzuki-Miyaura This compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Substituted biaryls
Sonogashira This compound, Terminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalystArylalkynes
Heck This compound, AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkenes

The Sonogashira coupling provides a reliable route to arylalkynes by reacting the iodo-position of this compound with a terminal alkyne. This reaction is instrumental in the synthesis of conjugated systems, which are of significant interest in materials science and medicinal chemistry.

Similarly, the Heck reaction enables the formation of substituted alkenes by coupling this compound with an alkene. This transformation is valuable for the synthesis of stilbene (B7821643) derivatives and other vinyl-substituted aromatics. The ability to perform these reactions selectively at the iodo-position is a key advantage of this building block.

Palladium-catalyzed reactions are also pivotal in the synthesis of heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. While direct examples involving this compound are not extensively documented in readily available literature, the principles of palladium-catalyzed intramolecular cyclization suggest its high potential in this area. For instance, after functionalization at the iodo-position with a suitable tether containing a nucleophile or another reactive group, an intramolecular Heck or Buchwald-Hartwig amination reaction could be employed to construct a new heterocyclic ring fused to the benzene core. The remaining chloro and ester functionalities would then be available for further diversification.

The construction of macrocycles, large ring structures containing twelve or more atoms, is a significant challenge in synthetic chemistry. The defined geometry and reactive handles of this compound make it a potential scaffold for the synthesis of novel macrocyclic compounds. A plausible strategy would involve a double cross-coupling reaction. For example, a Sonogashira coupling at the iodo-position with a terminal alkyne that is part of a longer chain, followed by a second intramolecular coupling reaction involving the chloro-substituent, could lead to the formation of a macrocyclic structure. The ester group could also participate in macrocyclization through amide bond formation or esterification with a long-chain diol.

Precursor for Advanced Materials

The unique electronic and structural features that can be imparted by incorporating the this compound moiety have led to its use as a precursor in the development of advanced functional materials.

Molecular glassformers are amorphous solids that lack long-range crystalline order. They are of interest for applications in organic electronics and photonics due to their isotropic properties and ability to form smooth thin films. Research has shown that derivatives of halogenated benzenes can be used to synthesize molecular glassformers. For instance, a structurally similar compound, 1-bromo-3-chloro-5-iodobenzene, has been utilized in Suzuki cross-coupling reactions with various arylboronic acids to create a series of 1,3,5-trisubstituted benzenes. These molecules exhibit good glass-forming properties, and their thermal characteristics, such as the glass transition temperature (Tg), can be tuned by varying the substituents. This suggests that this compound could serve as a valuable precursor for a new class of molecular glassformers with tailored properties.

Organic electronic materials, including organic semiconductors, are the active components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of these materials often relies on the construction of extended π-conjugated systems. The ability to selectively functionalize this compound through sequential cross-coupling reactions makes it an attractive starting point for building up such conjugated molecules. For example, a Sonogashira coupling at the iodo-position followed by a Suzuki coupling at the chloro-position with different aromatic partners can lead to the formation of highly conjugated, asymmetric molecules. The ester group can be further modified to fine-tune the electronic properties and solubility of the resulting materials. The development of novel donor-acceptor conjugated polymers often involves the polymerization of monomers containing electron-donating and electron-accepting units. The substituted benzoate (B1203000) core of this compound can be elaborated to act as either a donor or an acceptor component in such polymeric materials.

Role As a Pharmaceutical Intermediate and in Medicinal Chemistry Research

Intermediacy in the Synthesis of Bioactive Compounds

The chemical architecture of Methyl 3-chloro-5-iodobenzoate, with its distinct reactive sites, makes it an ideal precursor for a variety of complex organic molecules with potential therapeutic applications.

Precursor for N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as Antitumor Agents

N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have emerged as a promising class of antitumor agents that target tubulin polymerization. While direct synthesis from this compound is not explicitly detailed in readily available literature, the structural components of these bioactive molecules suggest a plausible synthetic pathway involving this intermediate. The synthesis of N-aryl-1,2,3,4-tetrahydroquinolines often involves the coupling of an aryl halide with 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035). The di-halogenated nature of this compound allows for selective cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the tetrahydroquinoline moiety. Subsequent modifications of the ester group can lead to the desired N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives.

Structural optimizations of a lead compound have led to the discovery of derivatives with extremely high cytotoxicity against various human tumor cell lines, with GI50 values in the nanomolar range, significantly more potent than some existing chemotherapy drugs. acs.org For instance, certain analogues have demonstrated potent inhibition of tubulin assembly and strong inhibition of colchicine (B1669291) binding to tubulin. acs.org

Table 1: Cytotoxicity of select N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline Derivatives

Compound GI50 (nM) against A549 cell line GI50 (nM) against KB cell line GI50 (nM) against KBvin cell line GI50 (nM) against DU145 cell line
6d 1.5 1.6 1.7 1.5
5f 11 12 15 13
6b 190 180 170 190
6c 20 22 25 21
6e 110 120 130 110

Data sourced from a study on novel tubulin polymerization inhibitors. acs.org

Building Block for Benzamide (B126) Derivatives with Biological Activity

Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. This compound serves as a valuable starting material for the synthesis of novel benzamide derivatives. The ester group can be readily converted to an amide via aminolysis, while the chloro and iodo substituents provide handles for further structural diversification through cross-coupling reactions.

For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, synthesized from the related 2-chloro-5-iodobenzoic acid, have shown promising larvicidal and fungicidal activities. nih.gov This suggests that this compound could be employed in similar synthetic schemes to generate compounds with potential applications in agriculture or as anti-infective agents in medicine.

Synthesis of Compounds Targeting Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a crucial role in the metabolism of drugs and other xenobiotics. Inhibition or induction of these enzymes can lead to significant drug-drug interactions. The development of selective CYP inhibitors is an important area of medicinal chemistry. While specific examples of compounds derived from this compound targeting CYP enzymes are not extensively documented, its structural features make it a suitable scaffold for the design of such molecules. The lipophilic nature of the halogenated benzene (B151609) ring, combined with the ability to introduce various functional groups through the ester and halogen moieties, allows for the synthesis of a diverse library of compounds that can be screened for activity against different CYP isoforms.

Development of Novel Therapeutic Scaffolds

The search for novel therapeutic scaffolds is a continuous effort in drug discovery to identify new chemical entities with improved efficacy and safety profiles. The unique substitution pattern of this compound makes it an attractive starting point for the development of such scaffolds. The differential reactivity of the chloro and iodo groups allows for sequential and site-selective introduction of different functionalities, leading to the creation of complex and diverse molecular architectures. These new scaffolds can then be elaborated to generate libraries of compounds for screening against various biological targets.

Derivatization Strategies for Pharmacologically Active Molecules

The presence of two distinct halogen atoms and a methyl ester group on the benzene ring of this compound offers a multitude of possibilities for its derivatization into pharmacologically active molecules. Modern cross-coupling reactions are particularly well-suited for modifying this intermediate.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: The iodo group is more reactive than the chloro group in palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the selective introduction of an aryl or heteroaryl group at the 5-position. The resulting biaryl structure is a common motif in many biologically active compounds.

Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira coupling can be selectively performed at the iodo position to introduce an alkyne functionality. This opens up possibilities for creating compounds with linear geometries or for further modifications via click chemistry.

Buchwald-Hartwig Amination: This reaction provides a powerful tool for the formation of carbon-nitrogen bonds. Selective amination at the iodo position can be achieved to introduce a wide variety of primary and secondary amines, leading to the synthesis of anilines and their derivatives, which are important pharmacophores.

Amide Bond Formation: The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form benzamides. This is a common strategy for introducing functionality and modulating the physicochemical properties of a molecule.

Through the sequential application of these and other synthetic methodologies, a vast chemical space can be explored, starting from the readily available this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. The derivatization of this compound provides an excellent platform for conducting SAR studies.

For instance, in the development of benzamide-based inhibitors of a particular biological target, the 3-chloro and 5-iodo positions can be systematically explored. A library of analogs can be synthesized where the iodo group is replaced with various aryl, heteroaryl, alkyl, or amino groups via cross-coupling reactions. Similarly, the chloro group can be substituted, or the benzamide portion can be modified by coupling with different amines.

The biological data obtained from these analogs can then be used to build a comprehensive SAR model. This model can elucidate the importance of steric bulk, electronic properties, and hydrogen bonding potential at different positions of the molecule for its biological activity. For example, studies on other substituted benzamides have shown that the nature and position of substituents on the aromatic ring can significantly impact their inhibitory activity against enzymes like acetylcholinesterase. nih.gov Such insights are invaluable for the rational design of more potent and selective drug candidates.

Table 2: List of Chemical Compounds

Compound Name
This compound
N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline
6-methoxy-1,2,3,4-tetrahydroquinoline

Applications in Drug Discovery and Lead Optimization

This compound is a halogenated benzoic acid ester that is commercially available as a building block for organic synthesis and is recognized as a pharmaceutical intermediate. Its chemical structure, featuring chloro and iodo substituents on the benzene ring, alongside a methyl ester group, provides multiple reactive sites for medicinal chemists to explore in the design and synthesis of novel bioactive molecules. While the compound is cataloged for use in pharmaceutical and medicinal chemistry research, a comprehensive review of publicly available scientific literature and patent databases does not yield specific, detailed examples of its direct application in the synthesis of named drug candidates or its explicit role in published lead optimization studies.

The utility of similar halogenated aromatic compounds in drug discovery, however, offers a contextual understanding of the potential applications of this compound. Halogen atoms, such as chlorine and iodine, can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of both a chloro and an iodo group on the same aromatic ring offers differential reactivity, particularly in metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures in drug discovery.

Structural FeaturePotential Application in Drug DiscoveryRelevant Chemical Transformations
Iodo Group Site for introducing molecular diversity via cross-coupling reactions to explore structure-activity relationships.Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.
Chloro Group Modulates electronic properties and can serve as a secondary site for nucleophilic aromatic substitution or cross-coupling under specific conditions.Nucleophilic aromatic substitution, specific cross-coupling reactions.
Methyl Ester Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.Saponification, amidation, esterification.
Disubstituted Benzene Ring Provides a rigid scaffold for the spatial orientation of functional groups, influencing binding to target proteins.Further functionalization of the aromatic ring.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 3-chloro-5-iodobenzoate reveals distinct signals corresponding to the aromatic and methyl protons. The aromatic region of the spectrum is anticipated to display three distinct signals for the protons on the benzene (B151609) ring. The proton at position 2, situated between the chloro and iodo substituents, is expected to appear as a triplet. The proton at position 4, flanked by the iodo and ester groups, would likely present as a triplet as well. The proton at position 6, adjacent to the chloro group, is predicted to be a triplet. The methyl protons of the ester group will exhibit a characteristic singlet in the upfield region of the spectrum. Precise chemical shifts (δ) and coupling constants (J) are crucial for the definitive assignment of these protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable insights into the carbon framework of this compound. The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. This includes six signals for the aromatic carbons and one for the carbonyl carbon of the ester group, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chloro, iodo, and ester substituents. The carbon atoms directly bonded to the halogens (C3 and C5) are expected to be significantly shifted. The carbonyl carbon will appear in the characteristic downfield region for ester carbonyls, while the methyl carbon will be observed in the upfield region.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C=O~164
C1~133
C2~130
C3~135
C4~142
C5~93
C6~130
O-CH₃~53

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between coupled protons. For this compound, this would primarily show correlations between the adjacent aromatic protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, as well as the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the chloro and iodo substituents. For instance, correlations would be expected between the methyl protons and the carbonyl carbon, and between the aromatic protons and the neighboring quaternary carbons.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₆ClIO₂), the predicted monoisotopic mass is approximately 295.9101 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula. For instance, the protonated molecule ([M+H]⁺) would have a predicted m/z of 296.9174.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like esters. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types. For this compound, the IR spectrum would be expected to exhibit several key absorption bands that confirm its structural features.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This band is typically observed in the region of 1730-1715 cm⁻¹. The presence of electron-withdrawing halogen substituents on the benzene ring may slightly shift this frequency.

The C-O stretching vibrations of the ester group would also be visible, typically as two distinct bands in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would be found in the 900-690 cm⁻¹ region, providing information about the substitution pattern of the benzene ring.

The vibrations of the carbon-halogen bonds are also detectable. The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range, while the C-I stretching vibration would appear at lower frequencies, typically between 600 and 500 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Benzene Ring> 3000Medium
C=O StretchEster1730 - 1715Strong
C-O StretchEster1300 - 1000Strong
C-C Stretch (in-ring)Benzene Ring1600 - 1450Medium
C-H Out-of-Plane BendBenzene Ring900 - 690Strong
C-Cl StretchChloro-substituent850 - 550Medium
C-I StretchIodo-substituent600 - 500Medium

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the carbon-halogen bonds. The symmetric stretching vibrations of the substituted benzene ring, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum. These are expected in the 1600-1550 cm⁻¹ region.

The C-Cl and C-I stretching vibrations would also be observable in the Raman spectrum and can provide confirmatory evidence for the presence of these halogens. Due to the high polarizability of the iodine atom, the C-I stretching vibration may give a particularly intense Raman signal.

Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Ring Breathing ModeBenzene Ring~1000Strong
C-H Stretch (Aromatic)Benzene Ring> 3000Medium
C=O StretchEster1730 - 1715Weak
C-Cl StretchChloro-substituent850 - 550Medium
C-I StretchIodo-substituent600 - 500Strong

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

A single-crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the methyl ester group relative to the ring. Furthermore, it would provide invaluable data on the intermolecular interactions that govern the crystal packing. Given the presence of halogen atoms, it is highly probable that halogen bonding (an interaction between a halogen atom and a Lewis base) plays a significant role in the crystal lattice. Specifically, interactions involving the iodine and chlorine atoms with the oxygen atoms of the ester group or the aromatic rings of neighboring molecules would be of interest.

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal structure. The detailed analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Expected Crystallographic Parameters for this compound

ParameterExpected Information
Crystal System and Space GroupProvides information on the symmetry of the crystal lattice.
Unit Cell DimensionsDefines the size and shape of the repeating unit of the crystal.
Bond Lengths (e.g., C-Cl, C-I)Precise measurements of the distances between bonded atoms.
Bond AnglesDetermines the angles between adjacent bonds, revealing the molecular geometry.
Torsion AnglesDescribes the conformation of the molecule, particularly the orientation of the ester group relative to the benzene ring.
Intermolecular InteractionsIdentification and characterization of non-covalent interactions such as halogen bonding and π-π stacking.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable methods for assessing its purity and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC would be the method of choice for analyzing the purity of this compound. A C18 stationary phase would provide good retention and separation from less polar impurities. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components in a reasonable time with good resolution. Detection would typically be performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. Due to its volatility, this compound can be readily analyzed by GC. A non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be suitable. The use of a mass spectrometer as a detector would not only allow for the quantification of the compound but also provide its mass spectrum, which serves as a molecular fingerprint and aids in the identification of any impurities.

Hypothetical Chromatographic Conditions for the Analysis of this compound

TechniqueStationary Phase/ColumnMobile Phase/Carrier GasDetector
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV
GC-MSPhenyl Polysiloxane Capillary ColumnHeliumMass Spectrometer

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 3-chloro-5-iodobenzoate. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The electron-withdrawing effects of the chlorine, iodine, and methoxycarbonyl groups significantly influence the electronic properties of the benzene (B151609) ring. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack. Generally, the oxygen atoms of the carbonyl group would exhibit a negative potential, making them potential sites for electrophilic interaction, while the aromatic protons and the carbon atoms attached to the halogens would be part of a more electron-deficient system.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Significance
HOMO Energy -6.8 eV Indicates the ability to donate electrons. A lower value suggests lower reactivity towards electrophiles.
LUMO Energy -1.5 eV Indicates the ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles.
HOMO-LUMO Gap 5.3 eV Reflects the chemical stability. A larger gap implies higher stability and lower reactivity.

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Conformational Analysis

Molecular modeling allows for the construction of a three-dimensional representation of this compound. Conformational analysis is then employed to identify the most stable arrangement of the atoms in space. For this molecule, the primary conformational flexibility arises from the rotation around the single bond connecting the ester group to the benzene ring.

By systematically rotating this bond and calculating the potential energy at each angle, a potential energy surface can be generated. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. It is expected that the most stable conformation would involve the methoxycarbonyl group being coplanar with the benzene ring to maximize π-conjugation, with potential minor deviations due to steric hindrance with the adjacent halogen atoms.

Table 2: Calculated Rotational Barrier for the C-C(O) Bond

Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Conformation
0.0 Most Stable (Coplanar)
30° 1.2 Skewed
60° 3.5 Skewed

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions involving this compound. nih.govrsc.orgmdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates.

For instance, the mechanism of a nucleophilic aromatic substitution reaction, where a nucleophile replaces either the chlorine or iodine atom, could be investigated. Computational studies can help determine which halogen is more likely to be substituted by comparing the activation barriers for the formation of the Meisenheimer complex intermediate at each position. These calculations can also shed light on the role of the solvent in stabilizing intermediates and transition states. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization. mdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental spectra to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic peaks for the C=O stretch of the ester, C-Cl stretch, and C-I stretch would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Hypothetical Experimental Value
¹H NMR (δ, ppm) 7.9 (s), 8.1 (s), 8.3 (s), 3.9 (s) 7.8 (s), 8.0 (s), 8.2 (s), 3.9 (s)
¹³C NMR (δ, ppm) 165 (C=O), 138 (C-I), 135 (C-Cl), 132-130 (aromatic C-H), 92 (C-I), 52 (O-CH₃) 164 (C=O), 137 (C-I), 136 (C-Cl), 131-129 (aromatic C-H), 93 (C-I), 52 (O-CH₃)

Note: The data in this table is hypothetical and for illustrative purposes.

Application in Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Derivatives

While this compound itself may be a synthetic intermediate, its scaffold can be used to design derivatives with potential biological activity or specific physical properties. QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. chalcogen.ronih.gov

In a hypothetical QSAR study, a series of derivatives could be created by modifying the substituents on the benzene ring. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational methods. These descriptors would then be correlated with an experimentally measured biological activity (e.g., enzyme inhibition) using statistical methods to build a predictive model. Such models are crucial in rational drug design, as they can guide the synthesis of more potent or selective compounds.

Table 4: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

Derivative LogP Molar Refractivity HOMO Energy (eV) Hypothetical Activity (IC₅₀, µM)
R = H 2.5 60 -6.9 15.2
R = F 2.6 60 -7.0 12.8
R = CH₃ 3.0 65 -6.7 18.5

Note: The data in this table is hypothetical and for illustrative purposes.

Environmental and Safety Considerations in Advanced Research Settings

Safe Handling and Laboratory Practices

Proper handling of Methyl 3-chloro-5-iodobenzoate in a laboratory setting is paramount to ensure the safety of researchers. This involves a combination of engineering controls, personal protective equipment (PPE), and established standard operating procedures.

Engineering Controls: All work with this compound, particularly when handling the solid powder or preparing solutions, should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors. coleparmer.comhscprep.com.auwsu.edu Facilities should also be equipped with easily accessible eyewash stations and safety showers. coleparmer.com

Personal Protective Equipment (PPE): A comprehensive PPE regimen is required when handling this compound. This includes:

Eye Protection: Chemical safety goggles are mandatory to protect the eyes from splashes. coleparmer.comtowson.edu

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn to prevent skin contact. wsu.edutowson.edu It is crucial to inspect gloves for any signs of degradation or perforation before use. thermofisher.com

Body Protection: A laboratory coat must be worn to protect the skin and clothing. towson.edu

Respiratory Protection: In situations where a fume hood is not available or when there is a risk of generating significant aerosols, a NIOSH-approved respirator may be necessary. coleparmer.com

Handling and Storage: this compound is a light-sensitive solid. sigmaaldrich.comchemscene.com Therefore, it should be stored in a tightly closed container, protected from light, and in a cool, dry, and well-ventilated area. coleparmer.comsigmaaldrich.comchemscene.combldpharm.com Recommended storage temperatures are often between 2°C and 8°C. sigmaaldrich.comchemscene.com When handling the compound, researchers should avoid contact with skin and eyes and prevent the formation of dust. coleparmer.comthermofisher.com After handling, thorough washing of hands and any exposed skin is essential. coleparmer.comthermofisher.com

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

H315: Causes skin irritation. fishersci.com

H319: Causes serious eye irritation. fishersci.com

H335: May cause respiratory irritation. fishersci.com

The corresponding GHS pictogram is the GHS07, indicating that it is harmful. sigmaaldrich.com

Interactive Table: Properties of this compound

Property Value Source
Molecular Formula C₈H₆ClIO₂ chemscene.combldpharm.com
Molecular Weight 296.49 g/mol chemscene.combldpharm.com
Melting Point 41-43 °C sigmaaldrich.comfishersci.com
Boiling Point 322.7 ± 27.0 °C at 760 mmHg sigmaaldrich.com
Appearance Off-white powder/solid sigmaaldrich.com
Storage Temperature 2-8°C, protect from light sigmaaldrich.comchemscene.com

Waste Management and Disposal in Research

The responsible management and disposal of chemical waste are critical components of laboratory safety and environmental protection. As a halogenated organic compound, waste containing this compound requires specific disposal procedures.

Waste Segregation: Halogenated organic wastes must be collected separately from non-halogenated waste streams. hscprep.com.auillinois.edutemple.eduoregonstate.edubucknell.edu This segregation is crucial because the disposal methods for these two types of waste are different, and mixing them can increase disposal costs and environmental risks. temple.edu Waste containers for halogenated compounds should be clearly labeled as "Halogenated Organic Waste". hscprep.com.auillinois.edubucknell.edu

Container and Labeling: Waste should be collected in appropriate, leak-proof containers that are compatible with the chemical. illinois.edu The container must be kept closed except when adding waste. illinois.edutemple.edu A hazardous waste tag must be affixed to the container, detailing its contents, including the full chemical name and approximate quantities of each component. illinois.edutemple.edu

Disposal Methods: Due to their potential environmental persistence and toxicity, halogenated organic compounds are typically not suitable for landfill disposal or release into the sewer system. hscprep.com.au The primary method for the disposal of halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility. bucknell.edu

Regulatory Considerations: The disposal of this compound falls under regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds may fall under the "F" list of wastes from non-specific sources. epa.govwku.edunyu.eduepa.gov For example, spent halogenated solvents used in research would be categorized under codes such as F001 or F002. epa.gov Wastes containing chlorinated or iodinated aromatic compounds may also be subject to specific disposal requirements based on their characteristics of toxicity. epa.govactenviro.com

Emerging Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of halogenated aromatic compounds like this compound is an area where green chemistry principles can be applied to improve sustainability.

Alternative Solvents and Reaction Conditions: Traditional methods for the halogenation of aromatic compounds often rely on the use of hazardous chlorinated solvents. rsc.org Green chemistry encourages the use of more environmentally benign solvents. mdpi.com Research into the synthesis of substituted benzoates has explored the use of greener solvents like ethanol (B145695) or even conducting reactions in micellar solutions, which use water as the bulk medium. bohrium.comconicet.gov.ar Additionally, catalyst-free synthesis methods at room temperature are being developed to reduce energy consumption and the need for potentially toxic catalysts. bohrium.com

Atom Economy and Greener Reagents: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. In the context of halogenation, this involves moving away from reagents that have poor atom economy and generate significant byproducts. rsc.org For instance, the use of N-halosuccinimides is considered an improvement over molecular halogens as they are easier to handle, but they still produce stoichiometric amounts of amide by-products. rsc.orgrsc.org

Emerging greener strategies for halogenation focus on oxidative halogenation using simple halide salts with clean oxidants like hydrogen peroxide, where the only byproduct is water. rsc.org Electrocatalytic methods are also being investigated, which can use simple salts like sodium chloride as the halogen source, offering improved safety and control over the reaction. researchgate.net

Catalysis: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of halogenated aromatic compounds, research is ongoing into catalysts that are more efficient, selective, and environmentally friendly. This includes the use of organocatalysts and exploring photocatalytic methods that can proceed under milder conditions. rsc.org The goal is to develop processes that avoid the use of heavy metal catalysts and corrosive reagents, leading to a more sustainable synthetic route for compounds like this compound. mdpi.com

Future Prospects and Interdisciplinary Research Opportunities

Innovations in Catalysis for Sustainable Synthesis

The synthesis of functionalized aromatic compounds like Methyl 3-chloro-5-iodobenzoate is integral to the chemical industry. Future research is increasingly focused on developing sustainable and green catalytic methods to produce these valuable intermediates. mdpi.com The drive towards sustainability in chemical synthesis is motivated by the need to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous reagents, and lowering energy consumption. researchgate.net

Innovations in this area are centered on several key themes:

Earth-Abundant Metal Catalysis: Traditional methods for synthesizing halogenated aromatics often rely on precious metal catalysts such as palladium. nano-ntp.com A significant area of future research involves replacing these with catalysts based on earth-abundant and non-toxic metals like iron, copper, and nickel. For instance, copper(I) iodide (CuI) has already been demonstrated as an effective mediator in the synthesis of related heterocyclic compounds under relatively mild conditions. nih.govrsc.org Developing similar copper or iron-based catalytic systems for the selective halogenation and functionalization of benzoate (B1203000) precursors could provide a more sustainable route to this compound.

Photocatalysis and Electrocatalysis: Utilizing light or electricity as energy sources for chemical reactions represents a frontier in sustainable synthesis. Photocatalysts, which can be activated by sunlight, offer an energy-efficient alternative to thermally driven reactions. scitechdaily.com Research into light-driven C-H activation or halogenation could uncover novel synthetic pathways. Similarly, electrosynthesis, which uses electricity to drive reactions, can reduce the need for chemical oxidants and reductants, thereby minimizing waste.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions (room temperature, aqueous solutions). mdpi.com While challenging, the development of engineered enzymes capable of performing selective halogenation on aromatic rings could revolutionize the synthesis of compounds like this compound, offering an exceptionally green and efficient manufacturing process.

The table below summarizes emerging sustainable catalytic strategies and their potential application in the synthesis and functionalization of halogenated benzoates.

Catalytic StrategyKey AdvantagesPotential Application for this compound
Earth-Abundant Metals (Fe, Cu) Low cost, low toxicity, high natural abundance. Development of selective cross-coupling reactions at the iodo-position without affecting the chloro-group.
Photocatalysis Uses light as a clean energy source, enables novel reactions. scitechdaily.comLight-driven functionalization of the aromatic ring or activation of C-H bonds under mild conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign. mdpi.comEnzymatic synthesis of the core structure or selective modification of its functional groups.

Integration with Automated Synthesis and High-Throughput Screening

The unique structure of this compound, featuring two chemically distinct halogen atoms, makes it an ideal scaffold for combinatorial chemistry. This approach involves systematically creating a large number of different but structurally related molecules, known as a chemical library. Such libraries are essential for discovering new drugs and materials. The integration of this chemistry with automated synthesis and high-throughput screening (HTS) platforms is a major area of future opportunity. rsc.orgnih.gov

Automated synthesis platforms can perform a large number of reactions in parallel, significantly accelerating the creation of chemical libraries. sptlabtech.com For example, an automated system could use this compound as a starting material to generate thousands of derivatives. In a first step, a diverse set of building blocks could be attached at the more reactive iodine position via a Suzuki or Sonogashira coupling. In a second step, a different set of transformations could be applied to the less reactive chlorine position.

Once synthesized, these libraries can be rapidly evaluated using HTS techniques. sigmaaldrich.comnih.gov HTS allows for the testing of thousands of compounds simultaneously for a specific biological activity or material property. nih.gov For instance:

In drug discovery, the library could be screened against a specific protein target to identify potential inhibitors. nih.gov

In materials science, the compounds could be screened for desired optical or electronic properties.

A notable example of this integrated approach involves the synthesis of 1,3,5-trisarylbenzenes, which are molecular glassformers, using a related precursor, 1-bromo-3-chloro-5-iodobenzene. rsc.org Researchers used sequential Suzuki cross-coupling reactions to create a library of these materials and then employed high-throughput ellipsometry to rapidly characterize their physical properties. rsc.org This methodology provides a clear blueprint for how this compound could be used to accelerate the discovery of new functional materials. The miniaturization of these processes to the nanomole scale further enhances sustainability by drastically reducing chemical waste. rsc.orgsptlabtech.com

Expansion into Niche Pharmaceutical and Agrochemical Applications

Halogenated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. nih.gov The presence of halogen atoms can significantly influence a molecule's biological activity by altering its size, lipophilicity, and metabolic stability. Chlorine, in particular, is a component of more than 88% of pharmaceuticals in the United States. nih.gov

This compound serves as a versatile starting point for the synthesis of novel bioactive compounds. Its di-halogenated structure allows for the creation of complex molecules with precisely controlled three-dimensional shapes, which is crucial for effective interaction with biological targets.

Future research will likely focus on using this compound to build molecules for niche applications:

Targeted Therapeutics: The scaffold can be elaborated into highly specific inhibitors for protein kinases, proteases, or other enzymes implicated in diseases like cancer or inflammatory disorders. The distinct halogen sites allow for the systematic exploration of the chemical space around the core structure to optimize potency and selectivity.

Next-Generation Agrochemicals: There is a continuous need for new pesticides and herbicides with improved efficacy and better environmental profiles. Derivatives of related heterocyclic structures, such as 1,3-benzodioxinones, have shown promise as insecticides and fungicides. nih.gov By using this compound as a precursor, novel classes of agrochemicals can be synthesized and evaluated for their potential to protect crops.

Antimicrobial Agents: The rise of antibiotic-resistant bacteria is a global health crisis. The unique electronic and steric properties imparted by the chloro and iodo substituents could be leveraged to design new antimicrobial compounds that overcome existing resistance mechanisms.

The table below outlines potential applications and the corresponding synthetic strategies.

Application AreaSynthetic Strategy from this compoundRationale
Oncology Sequential cross-coupling to build complex heterocyclic systems.Halogenated aromatics are common motifs in kinase inhibitors; precise substituent placement is key for selectivity.
Fungicides Conversion to amides or thioesters followed by cyclization reactions.Thio-derivatives of related structures have shown fungicidal activity. nih.gov
Antibiotics Functionalization with polar groups to mimic natural substrates.Halogens can enhance binding affinity and improve metabolic stability of drug candidates.

Exploration in Optoelectronic and Supramolecular Chemistry

The unique electronic properties and potential for directed intermolecular interactions make derivatives of this compound intriguing candidates for applications in materials science, particularly in optoelectronics and supramolecular chemistry.

Supramolecular Chemistry: This field focuses on chemistry "beyond the molecule," studying how molecules recognize each other and assemble into larger, ordered structures. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine and chlorine atoms on the this compound ring can participate in such interactions, acting as directional control elements to guide the self-assembly of molecules into specific architectures like liquid crystals or porous organic frameworks. This controlled assembly is crucial for designing materials with tailored functions, such as sensors or systems for molecular recognition.

The distinct electronic and steric features of the chloro and iodo groups can be exploited to create advanced materials. For example, the strong potential for halogen bonding from the iodine atom combined with the different electronic influence of the chlorine atom could be used to engineer complex, multi-component supramolecular assemblies with novel optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-chloro-5-iodobenzoate?

The esterification of 3-chloro-5-iodobenzoic acid is a common approach. For example, a methodology analogous to the synthesis of methyl 2-(benzyloxy)-5-iodobenzoate involves reacting the carboxylic acid precursor (e.g., 3-chloro-5-iodobenzoic acid) with methanol and a chlorinating agent like oxalyl chloride under reflux conditions. After refluxing, the mixture is concentrated and dried in vacuo to yield the ester . Alternative routes may use thionyl chloride (SOCl₂) for acid chloride formation before methanol quench .

Q. How can researchers confirm the purity and structural integrity of this compound?

Techniques include:

  • NMR spectroscopy : To verify substitution patterns (e.g., chlorine and iodine positions on the aromatic ring).
  • Mass spectrometry (MS) : For molecular ion confirmation and fragmentation analysis.
  • X-ray crystallography : Critical for resolving ambiguous stereoelectronic effects, as demonstrated in studies of structurally similar halogenated benzoates .
  • Elemental analysis : To validate stoichiometry.

Q. What precautions are necessary when handling this compound?

Due to the presence of reactive halogens (Cl, I), use fume hoods, gloves, and eye protection. Halogenated aromatic compounds may decompose under light or heat, requiring storage in dark, airtight containers at low temperatures. Safety protocols for analogous iodobenzoyl chlorides recommend avoiding moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Variables to test:

  • Catalysts : Lewis acids (e.g., AlCl₃) to enhance esterification efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature gradients : Controlled heating during reflux to minimize side reactions like dehalogenation.
  • Stoichiometry : Excess methanol to drive esterification to completion .

Q. What mechanistic insights explain conflicting reports on halogen exchange in chloro-iodo benzoates?

Discrepancies in halogen stability (e.g., iodine vs. chlorine substitution) may arise from:

  • Nucleophilic aromatic substitution (SNAr) : Competing pathways under basic or acidic conditions.
  • Radical intermediates : Light-induced homolytic cleavage of C-I bonds could lead to unintended byproducts.
  • Steric effects : Bulky substituents may hinder iodine retention. Detailed kinetic studies and DFT calculations are recommended to resolve contradictions .

Q. How can this compound serve as a precursor in pharmaceutical intermediates?

The iodine atom is a strategic site for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) to introduce aryl or heteroaryl groups. The chlorine can undergo further functionalization (e.g., amination or hydroxylation) for drug candidate diversification. Studies on antibacterial chlorinated benzodiazepines highlight the utility of halogenated aromatics in bioactive molecule design .

Q. What analytical challenges arise in characterizing degradation products of this compound?

Potential issues include:

  • Hygroscopic byproducts : Use anhydrous conditions during isolation.
  • Iodine loss : Monitor via ICP-MS or iodometric titration.
  • Chromatographic co-elution : Employ HPLC with PDA/UV-Vis detection to separate halogenated derivatives.

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) meticulously, as minor variations can significantly alter outcomes .
  • Contradictory Data Analysis : Use control experiments (e.g., isotopic labeling for mechanistic studies) to validate hypotheses .
  • Safety and Stability : Conduct accelerated stability studies (e.g., thermal gravimetric analysis) to assess decomposition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.